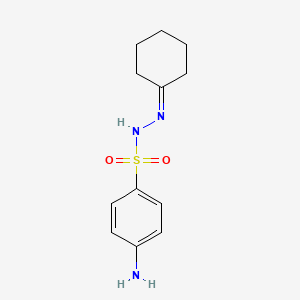![molecular formula C17H12N2O B13756008 1,6-diamino-7H-benz[de]anthracen-7-one CAS No. 56600-56-7](/img/structure/B13756008.png)
1,6-diamino-7H-benz[de]anthracen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diamino-7H-benz[de]anthracen-7-one is an organic compound with the molecular formula C17H12N2O It is a derivative of benzanthrone, a polycyclic aromatic ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-diamino-7H-benz[de]anthracen-7-one typically involves the nitration of benzanthrone followed by reduction. The nitration process introduces nitro groups at specific positions on the benzanthrone molecule. Subsequent reduction of these nitro groups yields the desired diamino compound. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron powder for the reduction step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Diamino-7H-benz[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
1,6-Diamino-7H-benz[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the production of high-performance materials and pigments.
Mechanism of Action
The mechanism of action of 1,6-diamino-7H-benz[de]anthracen-7-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: A parent compound with similar structural features but lacking amino groups.
1,8-Diaminoanthraquinone: Another diamino derivative with different substitution patterns.
7H-Benz[de]anthracen-7-one: A closely related compound without amino substitutions.
Uniqueness
1,6-Diamino-7H-benz[de]anthracen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56600-56-7 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1,6-diaminobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H12N2O/c18-12-7-5-9-6-8-13(19)16-14(9)15(12)10-3-1-2-4-11(10)17(16)20/h1-8H,18-19H2 |
InChI Key |
BRSFNKPRNHRKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C(=C(C=C4)N)C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



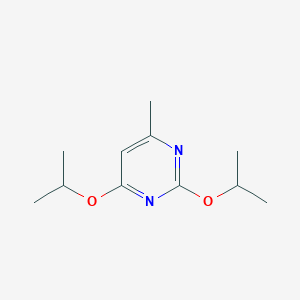
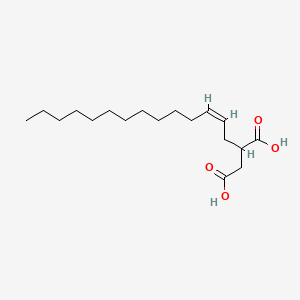
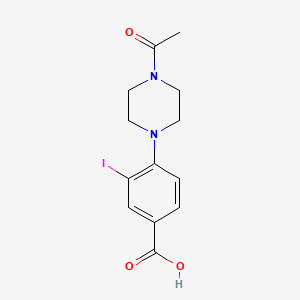
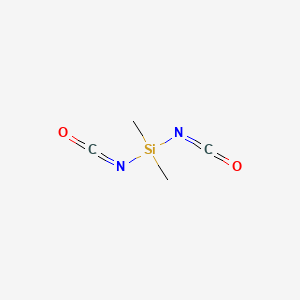
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
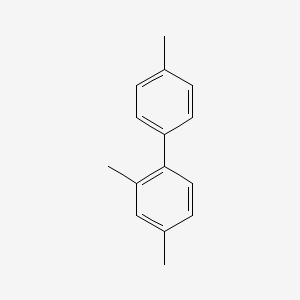
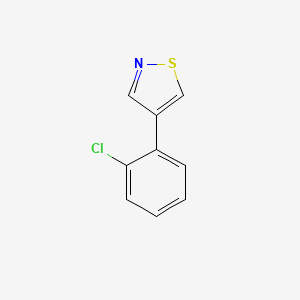
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
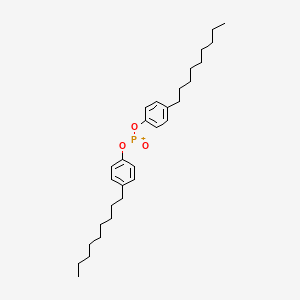
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)

